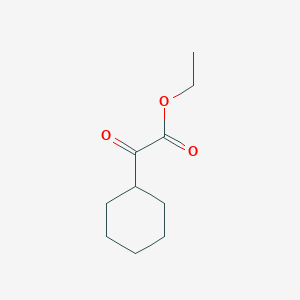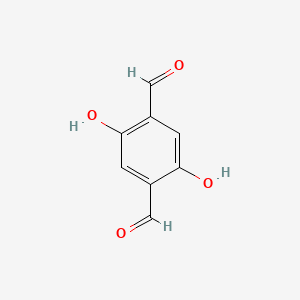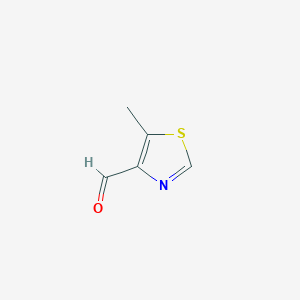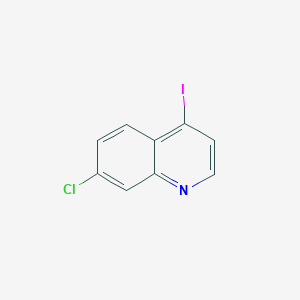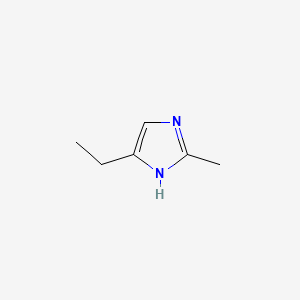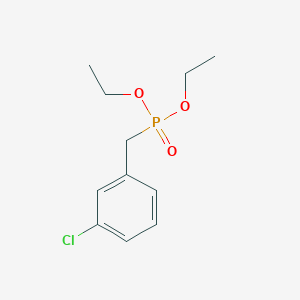
Diethyl 3-chlorobenzylphosphonate
Vue d'ensemble
Description
Diethyl 3-chlorobenzylphosphonate (DEBCP) is a chemical compound that is widely used in a variety of scientific and industrial applications. DEBCP is a colorless liquid with a mild odor and is soluble in water and most organic solvents. It has a molecular weight of 299.6 g/mol and a boiling point of 97°C. DEBCP is a phosphonate ester, and its chemical structure is C8H11ClO2P. It is a versatile compound that can be used in a variety of applications due to its reactivity, stability, and low toxicity.
Applications De Recherche Scientifique
Antimicrobial Agents
- Specific Scientific Field : Organic Chemistry and Microbiology .
- Summary of the Application : Diethyl 3-chlorobenzylphosphonate derivatives have been synthesized and evaluated as potential antimicrobial agents . The impact of substituent at phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied .
- Methods of Application or Experimental Procedures : The organophosphonates were obtained based on developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .
- Results or Outcomes : All tested compounds show the highest selectivity and activity against K12 and R2 strains of Escherichia coli . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin .
Hydrolysis Studies
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Diethyl 3-chlorobenzylphosphonate is used in studies of hydrolysis of phosphinates and phosphonates . These studies are important because phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
- Methods of Application or Experimental Procedures : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The reactivity of the phosphonates decreases with increasing steric congestion, and increases due to the effect of electron-withdrawing substituents .
- Results or Outcomes : The study provides valuable insights into the hydrolysis of phosphinates and phosphonates, which can be used to synthesize phosphinic and phosphonic acids .
Molecular Simulations
- Specific Scientific Field : Computational Chemistry .
- Summary of the Application : Diethyl 3-chlorobenzylphosphonate can be used in molecular simulations . These simulations can provide valuable insights into the properties and behavior of the molecule .
- Methods of Application or Experimental Procedures : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
- Results or Outcomes : The results of these simulations can be used to predict the behavior of Diethyl 3-chlorobenzylphosphonate in various conditions, which can be useful in a variety of scientific fields .
Synthesis of 1,4-Dihydropyridine
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Diethyl 3-chlorobenzylphosphonate can be used in the synthesis of 1,4-Dihydropyridine (1,4-DHP), a notable organic scaffold with diverse pharmaceutical applications .
- Methods of Application or Experimental Procedures : The construction of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results or Outcomes : The synthesized 1,4-DHP has various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Synthesis of Aminomethylenephosphonic Acids
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Diethyl 3-chlorobenzylphosphonate can be used in the synthesis of aminomethylenephosphonic acids .
- Methods of Application or Experimental Procedures : The synthesis involves the addition of diethyl phosphite to methyloldiethylamine, followed by distillation .
- Results or Outcomes : The synthesized aminomethylenephosphonic acids have various applications in the field of chemistry .
Propriétés
IUPAC Name |
1-chloro-3-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVQZLBCYMWOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435745 | |
| Record name | Diethyl [(3-chlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-chlorobenzylphosphonate | |
CAS RN |
78055-64-8 | |
| Record name | Diethyl [(3-chlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



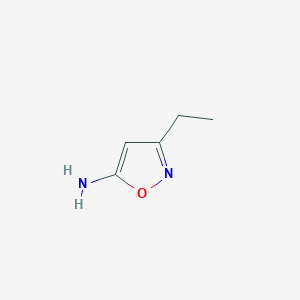

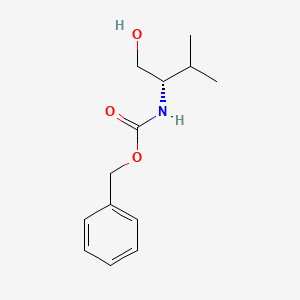
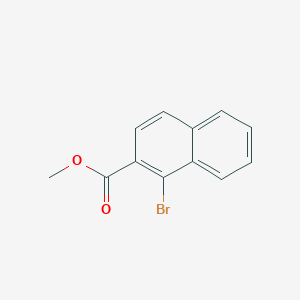
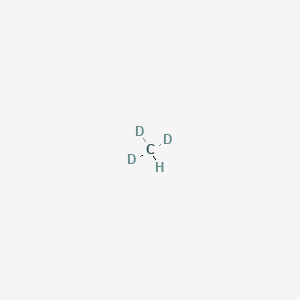

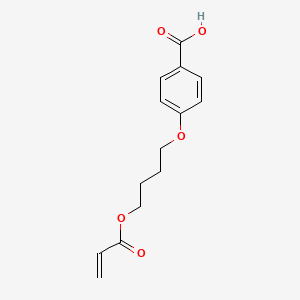
![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)
